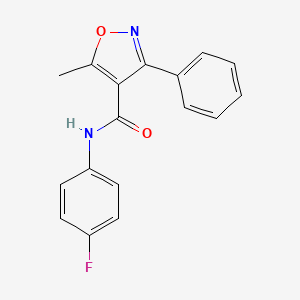
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide” is an organic compound containing a 1,2-oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a fluorophenyl group (a phenyl group with a fluorine atom attached) .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide”, has been reported . It’s reasonable to assume that “this compound” would have a similar structure, with the 1,2-oxazole ring and the carboxamide group contributing to its unique properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide group might be involved in reactions with nucleophiles or bases, while the 1,2-oxazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom might influence its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of oxazole derivatives, including those similar to N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, play a crucial role in the development of new pharmaceuticals and materials. Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, illustrating the versatility of oxazole derivatives in organic synthesis (Kumar et al., 2012).
Antitumor Activity
Compounds structurally similar to this compound have been explored for their antitumor activities. Hao et al. (2017) synthesized a compound with antitumor properties, demonstrating the potential of oxazole derivatives in cancer therapy (Hao et al., 2017).
Antimicrobial and Antibacterial Agents
Oxazolidinone derivatives, a class related to the oxazole core structure, have been studied for their antimicrobial properties. Zurenko et al. (1996) explored the in vitro activities of novel oxazolidinone antibacterial agents, indicating the potential of such compounds to address resistant bacterial strains (Zurenko et al., 1996).
Biological Evaluation and Drug Development
The development of novel drug candidates often involves the exploration of compounds with unique structures like this compound. Caputo et al. (2020) discussed the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as acid ceramidase inhibitors, showcasing the therapeutic potential of oxazole derivatives in treating sphingolipid-mediated disorders (Caputo et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-15(16(20-22-11)12-5-3-2-4-6-12)17(21)19-14-9-7-13(18)8-10-14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZOXMKTAHNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


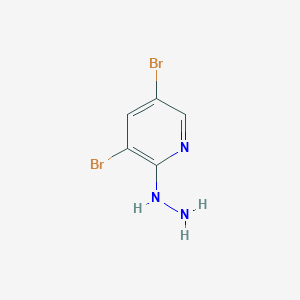
![6-(Naphthalen-1-ylmethylsulfanyl)-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2731621.png)
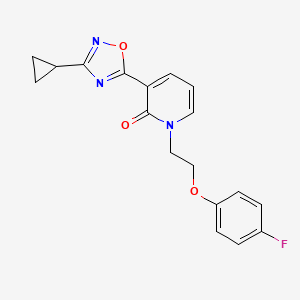
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isopropyl-1H-pyrazole](/img/structure/B2731623.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2731625.png)
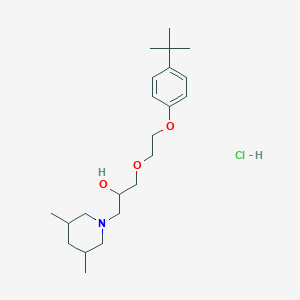
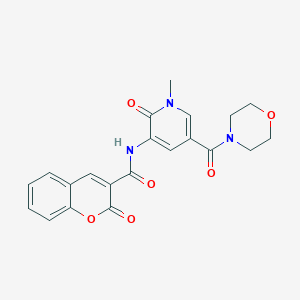
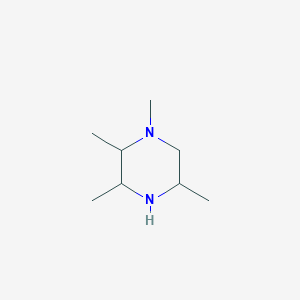
![2-[(Chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2731633.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2731634.png)


![Methyl 2-amino-2-[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2731641.png)